molecular formula C9H16O B8465127 1-(4-Methyl-3-cyclohexen-1-yl)ethanol

1-(4-Methyl-3-cyclohexen-1-yl)ethanol

Cat. No.: B8465127
M. Wt: 140.22 g/mol
InChI Key: GLBZSENPZLIMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-3-cyclohexen-1-yl)ethanol is a secondary alcohol featuring a cyclohexenyl substituent with a methyl group at the 4-position. The compound’s cyclohexenyl backbone and hydroxyl group make it a versatile intermediate in pharmaceuticals, fragrances, and specialty chemicals .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(4-methylcyclohex-3-en-1-yl)ethanol

InChI

InChI=1S/C9H16O/c1-7-3-5-9(6-4-7)8(2)10/h3,8-10H,4-6H2,1-2H3

InChI Key

GLBZSENPZLIMDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Methyl-3-cyclohexen-1-yl)-ethanone (CAS 6090-09-1)
  • Structure: Ketone analog of the target ethanol compound.
  • Applications : Recognized as GRAS (Generally Recognized As Safe) by FEMA (FEMA 4827) for use in food flavoring, with a low estimated daily intake (0.4 µg/person/day) .
  • Metabolism : Undergoes reduction to the corresponding alcohol or oxidation of the cyclohexene ring, followed by conjugation and excretion .
  • Toxicity: High NOAEL (200 mg/kg bw/day) for related compounds suggests low toxicity .
α-Terpineol (CAS 98-55-5)
  • Structure: Tertiary alcohol (2-(4-methyl-3-cyclohexen-1-yl)-2-propanol) with a bulkier isopropyl group.
  • Natural Occurrence : Found in Brasiliorchis picta and other orchids, indicating natural sourcing compared to synthetic routes for the target compound .
  • Applications: Widely used in fragrances and antimicrobial formulations due to its monoterpene structure .

Cyclohexenyl Derivatives with Extended Chains

Bisabolol Oxide B
  • Structure: C15H26O2 with a tetrahydrofuranmethanol and 4-methyl-3-cyclohexen-1-yl group .
  • Applications: Used in cosmetics for its anti-inflammatory properties. The extended heptenol chain enhances lipophilicity, contrasting with the simpler ethanol derivative .
2-[1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]ethanol (CAS 55708-87-7)
  • Structure : Ether derivative with an ethoxy group.

Cyclohexenyl Alcohols with Varied Substituents

1-(4-Isopropylcyclohexyl)ethanol
  • Structure : Features an isopropyl group instead of a methyl group on the cyclohexane ring.
  • Properties : Increased lipophilicity (higher logP) compared to the target compound, influencing bioavailability and applications in hydrophobic formulations .

Comparative Data Table

Compound Name Molecular Formula Functional Group Key Applications Toxicity/Regulatory Notes
1-(4-Methyl-3-cyclohexen-1-yl)ethanol C9H16O Secondary alcohol Synthetic intermediate, flavors Limited data; inferred metabolic pathways similar to ethanone
1-(4-Methyl-3-cyclohexen-1-yl)-ethanone C9H14O Ketone GRAS flavoring agent (FEMA 4827) NOAEL >28 million times intake
α-Terpineol C10H18O Tertiary alcohol Fragrances, antimicrobials Naturally sourced; low human toxicity
Bisabolol Oxide B C15H26O2 Sesquiterpene alcohol Cosmetics, anti-inflammatory Higher molecular weight reduces volatility
2-[1-Methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]ethanol C12H22O2 Ether derivative Industrial formulations Did not meet CEPA criteria

Key Research Findings

  • Synthetic Utility: Cyclohexenyl alcohols like this compound serve as precursors in stereoselective syntheses, such as the preparation of eudesmane diols via photocycloaddition .
  • Metabolic Pathways : The ketone analog undergoes reduction to the alcohol form, suggesting interconversion in biological systems .
  • Regulatory Differences : While the ketone derivative is GRAS-approved, the ether variant (CAS 55708-87-7) faces stricter regulatory scrutiny, highlighting the impact of functional groups on safety assessments .

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